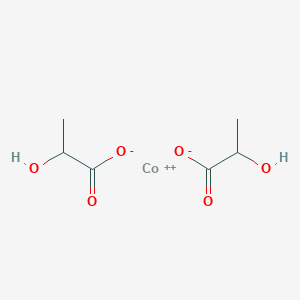

乳酸钴

描述

Synthesis Analysis

The synthesis of cobalt complexes can be achieved through various methods, including hydrothermal synthesis and coordination with different ligands. For instance, a layered cobalt succinate was prepared under hydrothermal conditions from a mixture of Co(II) chloride hexahydrate, succinic acid, potassium hydroxide, and water at 180 °C . Another synthesis method reported the formation of a Cobalt(II) compound with cinoxacinate ions, which was crystallized in the trigonal system . These methods highlight the versatility of cobalt chemistry and the ability to tailor the synthesis conditions to obtain specific cobalt complexes.

Molecular Structure Analysis

The molecular structures of cobalt complexes are determined using techniques such as single-crystal X-ray diffraction. The layered cobalt succinate mentioned in paper presents a structure with metal oxide layers and 14-membered ring windows. The cobalt atoms are linked within each layer by succinate anions. In another example, the cobalt(II) ion in the cinoxacinate complex is bonded to six oxygen atoms in a slightly distorted octahedral environment . These studies demonstrate the complex and varied nature of cobalt coordination environments.

Chemical Reactions Analysis

Cobalt complexes are known to participate in various chemical reactions, including catalytic processes. For example, well-defined cobalt complexes serve as homogeneous catalysts for the production of polycarbonates and cyclic carbonates from the coupling of carbon dioxide and epoxides . Additionally, cobalt(II) clathrochelates have been shown to catalyze the production of hydrogen from H+ ions, with the efficiency of this process being enhanced by immobilization on a gold surface . These reactions underscore the importance of cobalt complexes in catalysis and their potential applications in sustainable chemistry.

Physical and Chemical Properties Analysis

科学研究应用

生物应用和成像

钴配合物表现出迷人的氧化还原和磁性,使其适用于生物学和医学的广泛应用。它们在成像和治疗中的应用尤其有前景,展示了钴在增强诊断和治疗技术方面的潜力 (Renfrew 等,2017).

环境修复催化剂

钴催化剂已用于二氧化碳和环氧化物的偶联反应,生产出聚碳酸酯和环状碳酸酯,展示了通过将 CO2 转化为有用产品来减缓气候变化的创新方法 (卢晓兵和戴伦斯堡,2012).

地质冶金学和矿石加工

钴的独特物理性质使其成为可充电电池等高科技应用的关键。由于含钴矿床的可变性,从各种矿石中有效回收钴具有挑战性,这需要先进的加工技术以实现可持续采购 (Dehaine 等,2021).

电化学 CO2 还原

用于共价有机骨架 (COF) 的钴卟啉对二氧化碳电化学还原为一氧化碳表现出增强的活性,这是开发可持续燃料技术的关键一步 (Lin 等,2015).

选择性金属分离

在废物处理和金属回收的背景下,钴化合物促进了从含有其他金属的溶液中选择性分离钴,突出了钴在环境管理和回收过程中的重要性 (Surucu 等,2012).

先进材料合成

钴基催化剂和材料,包括钴铁氧体和钴硫化物,已在催化、生物医学、传感器、能量储存和制氢等不同领域找到应用,突出了钴在增强材料特性以实现技术进步方面的多功能性 (Jauhar 等,2016).

安全和危害

未来方向

属性

IUPAC Name |

cobalt(2+);2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Co/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKOWSPRKCWBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936286 | |

| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt dilactate | |

CAS RN |

16039-54-6 | |

| Record name | Cobalt lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt dilactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)